3-cyclopentyl-2-sulfanylquinazolin-4-one
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Overview
Description
The compound with the identifier “3-cyclopentyl-2-sulfanylquinazolin-4-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides.
Carbamate Formation: It can convert alcohols into carbamates.
Urea Formation: It can also be used to form ureas from amines.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in:
Organic Synthesis: It is employed in the synthesis of peptides by coupling amino acids.
Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds.
Biochemistry: It is used in the modification of proteins and peptides.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its role as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which is a stable gas and helps to drive the reaction to completion .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is less reactive than acid chlorides, making it easier to handle and less likely to cause side reactions. Additionally, it avoids the use of thionyl chloride, which can cause unwanted side reactions .
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- Phosgene
- Imidazole
Carbonyldiimidazole stands out due to its stability and ease of handling compared to these similar compounds .
Properties
IUPAC Name |
3-cyclopentyl-2-sulfanylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAWMSBZLHPSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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